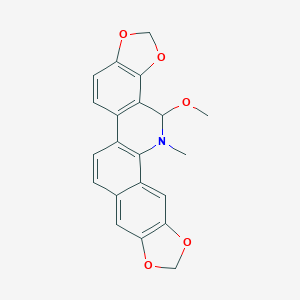

6-Méthoxydihydrosanguinarine

Vue d'ensemble

Description

La 6-Méthoxydihydrosanguinarine est un alcaloïde benzophénanthridine naturel extrait de plantes telles que Macleaya cordata et Hylomecon japonica . Ce composé a montré un potentiel prometteur dans la lutte contre une variété de malignités, y compris l'adénocarcinome pulmonaire et le carcinome hépatocellulaire .

Applications De Recherche Scientifique

6-Methoxydihydrosanguinarine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzophenanthridine alkaloids.

Biology: Studied for its effects on cell proliferation and apoptosis.

Medicine: Investigated for its potential in treating cancers such as lung adenocarcinoma and hepatocellular carcinoma

Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid that has shown promising potential in fighting against a variety of malignancies . The primary targets of 6-MDS include a set of genes with the highest centrality measures, including MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 and TTK . These targets play crucial roles in various cellular processes, including cell cycle regulation, DNA replication, and signal transduction .

Mode of Action

6-MDS interacts with its targets, leading to significant changes in cellular processes. Molecular docking analysis revealed that the binding energies between 6-MDS and the hub proteins were all higher than -6 kcal/Mol with the exception of AURKB, indicating that the 9 targets had strong binding ability with 6-MDS . This interaction leads to the inhibition of the cell cycle, thereby reducing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by 6-MDS is the cell cycle signaling pathway . The compound’s interaction with its targets leads to the inhibition of this pathway, which is crucial for cell proliferation. This inhibition is suggested to be the main mechanism by which 6-MDS inhibits the occurrence of lung adenocarcinoma .

Pharmacokinetics

The strong binding ability of 6-mds with its targets suggests that it may have good bioavailability .

Result of Action

The action of 6-MDS leads to significant molecular and cellular effects. In vitro experiments revealed that 6-MDS significantly reduced tumor growth . It was shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma cells . Furthermore, 6-MDS was found to induce apoptosis and autophagy in breast cancer MCF-7 cells .

Action Environment

The action of 6-MDS can be influenced by various environmental factors. For instance, the generation of reactive oxygen species (ROS) has been implicated in the mechanism of action of 6-MDS . The compound promotes ROS generation, which in turn modulates various signaling pathways, including the EGFR/Akt signaling pathway . The ROS-mediated upregulation of DR5 is also suggested to enhance the apoptosis-inducing effect of 6-MDS .

Analyse Biochimique

Biochemical Properties

6-Methoxydihydrosanguinarine has been found to interact with various enzymes, proteins, and other biomolecules. It has shown strong cytotoxicity against MCF-7 and SF-268 cell lines . The exact mechanisms involved have not yet been clarified .

Cellular Effects

6-Methoxydihydrosanguinarine has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It also exhibits cytotoxicity and sensitizes TNF-related apoptosis inducing ligand (TRAIL)-induced apoptosis of HCC cells through ROS-mediated upregulation of DR5 .

Molecular Mechanism

6-Methoxydihydrosanguinarine exerts its effects at the molecular level by modulating ROS generation, EGFR/Akt signaling, and JNK activation in HCC cells . It potentiates TRAIL-induced apoptosis through upregulation of DR5 via ROS generation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Méthoxydihydrosanguinarine implique généralement l'extraction de sources naturelles comme Macleaya cordata. Le processus d'extraction comprend l'utilisation de solvants tels que le méthanol et le diméthylsulfoxyde . Le composé peut également être synthétisé par des réactions chimiques impliquant la méthoxylation de la dihydrosanguinarine dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de la this compound implique une extraction à grande échelle à partir de sources végétales. Le processus comprend la culture de Macleaya cordata, suivie de l'extraction à l'aide de solvants organiques et de la purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

La 6-Méthoxydihydrosanguinarine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent le convertir en d'autres formes d'alcaloïdes.

Substitution : La méthoxylation et d'autres réactions de substitution sont courantes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le méthanol, le diméthylsulfoxyde et divers agents oxydants et réducteurs. Les réactions sont généralement effectuées à des températures et à des conditions de pH contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthoxylés et déméthoxylés de la dihydrosanguinarine .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres alcaloïdes benzophénanthridine.

Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Investigué pour son potentiel dans le traitement de cancers tels que l'adénocarcinome pulmonaire et le carcinome hépatocellulaire

Mécanisme d'action

Le mécanisme d'action de la this compound implique la modulation de la production d'espèces réactives de l'oxygène (ROS), l'inhibition de la voie de signalisation PI3K/AKT/mTOR et l'activation des voies d'apoptose . Le composé cible diverses voies moléculaires, notamment la régulation à la hausse des récepteurs de mort et l'inhibition de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Sanguinarine : Un autre alcaloïde benzophénanthridine présentant des propriétés cytotoxiques similaires.

Chelerythrine : Connu pour ses propriétés anticancéreuses et sa structure moléculaire similaire.

Unicité

La 6-Méthoxydihydrosanguinarine est unique en raison de sa méthoxylation spécifique, qui améliore sa cytotoxicité et sa capacité à induire l'apoptose dans les cellules cancéreuses . Sa structure moléculaire distincte lui permet d'interagir avec différentes cibles moléculaires par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPDDMNAUJQRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

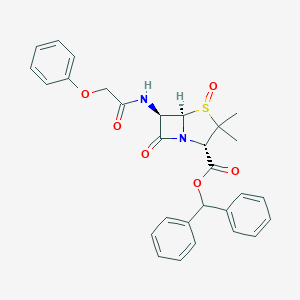

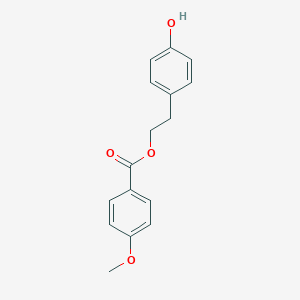

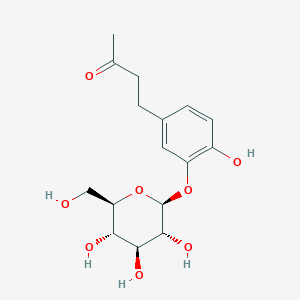

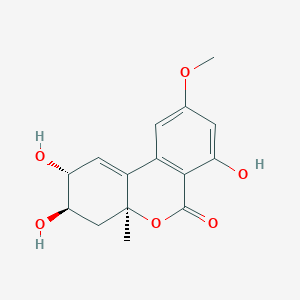

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

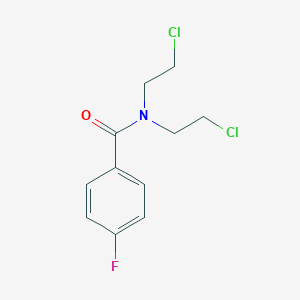

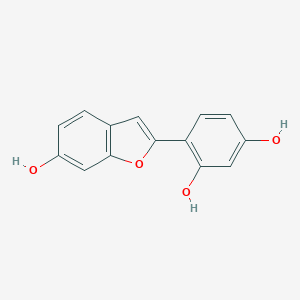

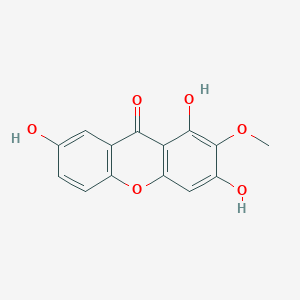

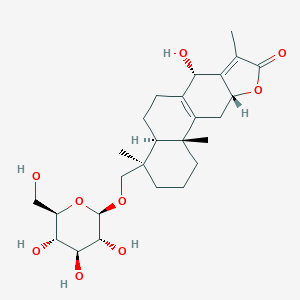

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)